

A Comparative Guide to the Stability of Dasatinib and its Major Metabolites

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Compound of Interest		
Compound Name:	Dasatinib metabolite M6	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Dasatinib, a tyrosine kinase inhibitor, and its primary metabolites. While extensive data from forced degradation studies are available for the parent drug, there is a notable lack of direct comparative stability testing for its major metabolites. This document summarizes the existing stability data for Dasatinib and consolidates the currently available, albeit limited, stability information for its key metabolites. The experimental protocols provided herein are based on established methods for the stability-indicating analysis of Dasatinib and can serve as a foundation for future comparative studies.

Introduction to Dasatinib and its Metabolism

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] It is indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Following oral administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with some involvement of flavin-containing monooxygenase 3 (FMO3).[1][2][3] The major circulating metabolites include:

- M4 (N-dealkylated metabolite)[1][4]
- M5 (N-oxide)[1][4]
- M6 (Carboxylic acid metabolite)[1][4]



M20 and M24 (Hydroxylated metabolites)[1][4]

While these metabolites are generally considered to have significantly less pharmacological activity than the parent drug, understanding their stability is crucial for accurate bioanalytical method development, pharmacokinetic studies, and ensuring the quality and safety of the drug product.[4][5]

Comparative Stability Data

A significant gap exists in the scientific literature regarding direct comparative stability studies of Dasatinib and its major metabolites under identical stress conditions. The following tables present the available stability data.

Table 1: Forced Degradation Studies of Dasatinib

The following table summarizes the results from various forced degradation studies performed on Dasatinib, as mandated by the International Council for Harmonisation (ICH) guidelines.



Stress Condition	Reagent and Conditions	Observed Degradation of Dasatinib	Reference
Acid Hydrolysis	0.1 N HCl at 60°C for 30 min	7.9%	[6]
1 N HCl, reflux at 70°C for 5.0 h	Formation of a major unknown impurity	[7][8]	
5 N HCl at 90°C for 1 h	Susceptible to degradation	[9]	-
Alkaline Hydrolysis	2 N NaOH for 30 min	6.5%	[6]
5 N NaOH at 90°C for 1 h	Susceptible to degradation	[9]	
Neutral Hydrolysis	Water at 60°C for 30 min	2.6%	[6]
Water at 90°C for 1 h	Stable	[9][10]	
Oxidative Degradation	30% H ₂ O ₂ at 80°C for 30 min	Susceptible to degradation, formation of N-oxide impurity	[6][8]
30% H ₂ O ₂ at 25°C ± 5°C for 1 h	Susceptible to degradation	[9]	
Thermal Degradation	Dry heat at 105°C for 24 h	Stable	[9][10]
Photolytic Degradation	UV light (200 W h m ⁻²) and fluorescent light (1.2 million lux-h)	Stable	[9][10]

Table 2: Summary of Known Stability of Major Dasatinib Metabolites

Direct quantitative stability data for the major metabolites of Dasatinib from forced degradation studies are not widely available. The information below is collated from vendor specifications







and technical data sheets. It primarily pertains to the stability of the reference standards in solid form and in solution under specific storage conditions.



Metabolite	Common Name	Available Stability Information	Reference
M4	N-dealkylated Dasatinib	No specific stability data found in the searched literature.	
M5	Dasatinib N-oxide	Solid form is stable for ≥ 4 years at -20°C. In DMSO solution, stable for 6 months at -80°C (protected from light). Known to be potentially unstable in biological matrices, with a tendency to convert back to the parent drug.[6][10][11]	[6][10][11]
M6	Dasatinib Carboxylic Acid	Solid form is stable for ≥ 1 year. In DMSO solution, stable for 6 months at -80°C.	[2][4]
M20	Hydroxylated Dasatinib	Stable for ≥ 1 year.	[12]
M24	Hydroxymethyl Dasatinib	The solid form is stable under recommended storage conditions (-20°C). Stability in solution is not widely published but is presumed to be similar to Dasatinib (susceptible to acid, base, and oxidative stress).	[13]



Experimental Protocols

The following is a representative experimental protocol for conducting a forced degradation study of Dasatinib, based on methodologies reported in the literature.[6][7][8][9]

Objective: To assess the stability of Dasatinib under various stress conditions as per ICH guidelines and to separate the drug from its degradation products using a stability-indicating HPLC method.

- 1. Preparation of Stock and Stress Solutions:
- Dasatinib Stock Solution: Prepare a stock solution of Dasatinib at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Reflux at 80°C for a specified duration (e.g., 2 hours). Cool and neutralize with 1 N NaOH.
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Reflux at 80°C for a specified duration. Cool and neutralize with 1 N HCl.
- Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature or elevated temperature (e.g., 80°C) for a specified duration.
- Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours. Also, reflux the stock solution at a specified temperature (e.g., 80°C) for a set time.
- Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
- 2. Sample Preparation for Analysis:
- After the specified stress period, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL.
- Filter the samples through a 0.45 μm syringe filter before injection into the HPLC system.
- 3. Chromatographic Conditions (Example):
- Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).







 Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).

• Flow Rate: 1.0 mL/min.

• Detection Wavelength: 320 nm.

Column Temperature: 30°C.

• Injection Volume: 10 μL.

4. Data Analysis:

- Analyze the stressed samples and compare the chromatograms to that of an unstressed Dasatinib standard.
- Calculate the percentage degradation of Dasatinib.
- Assess the peak purity of the Dasatinib peak in the stressed samples using the PDA detector to ensure that no degradation products are co-eluting.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and mechanism of action of Dasatinib.



Sample Preparation Dasatinib Stock (1 mg/mL) Acid Hydrolysis (HCI, Heat) Analysis Dilution & Filtration Data Interpretation (% Degradation, Peak Purity)

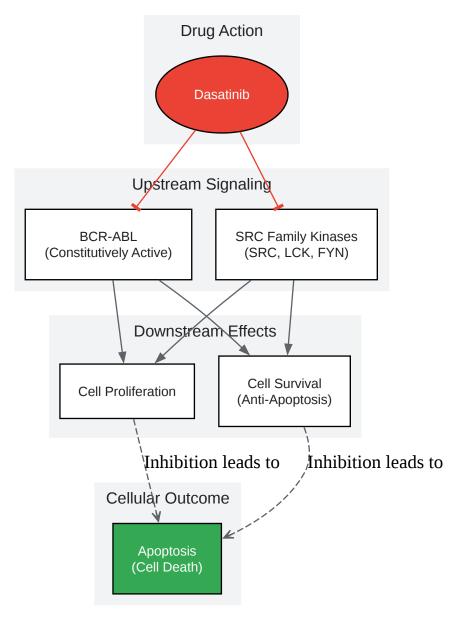
Experimental Workflow for Forced Degradation of Dasatinib

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Caption: Workflow for Dasatinib Forced Degradation Study.



Simplified Dasatinib Signaling Pathway Inhibition



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Caption: Dasatinib's Inhibition of Key Signaling Pathways.

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